molecular formula C15H9Cl2NO2 B13148634 Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- CAS No. 93944-43-5

Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)-

Katalognummer: B13148634
CAS-Nummer: 93944-43-5
Molekulargewicht: 306.1 g/mol
InChI-Schlüssel: MNPHXYGDNBICEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a fluorenone core substituted with dichloro and acetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide typically involves the reaction of 1,3-dichloro-9H-fluoren-9-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol or fluorenamine derivatives. Substitution reactions can result in a variety of substituted fluorenes.

Wissenschaftliche Forschungsanwendungen

N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Dichloro-9H-fluoren-4-yl thiazole: A compound with similar structural features but different functional groups.

    9H-Fluoren-2-yl acetamide: Lacks the dichloro substitution but shares the fluorenone and acetamide moieties.

Uniqueness

N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

93944-43-5

Molekularformel

C15H9Cl2NO2

Molekulargewicht

306.1 g/mol

IUPAC-Name

N-(1,3-dichloro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-11(16)6-10-8-4-2-3-5-9(8)15(20)12(10)13(14)17/h2-6H,1H3,(H,18,19)

InChI-Schlüssel

MNPHXYGDNBICEM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.